molecular formula C19H17Cl2N3O6S2 B2990055 Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-96-7

Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2990055
CAS RN: 865247-96-7
M. Wt: 518.38
InChI Key: PAPMIXUCNQGQKC-NMWGTECJSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for the related compound “2-(2,4-Dichlorophenoxy)ethylamine” is 1S/C10H13Cl2NO/c1-2-13-5-6-14-10-4-3-8 (11)7-9 (10)12/h3-4,7,13H,2,5-6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For the related compound “2-(2,4-Dichlorophenoxy)ethylamine”, it has a molecular weight of 234.12 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research on compounds with similar structural motifs, such as thiazoles and benzothiazoles, has shown significant antibacterial and antifungal activities. For example, the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole demonstrated biological activity against common bacteria, suggesting potential for antimicrobial drug development (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019). Similarly, novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids were discovered as CRTh2 receptor antagonists, highlighting the chemical versatility and therapeutic potential of related structures (J. Pothier, M. Riederer, Oliver Peter, X. Leroy, A. Valdenaire, C. Gnerre, H. Fretz, 2012).

Environmental Degradation Studies

Compounds related to Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are also studied for their environmental degradation pathways. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes was examined, providing insights into the environmental fate and breakdown products of similar compounds (Yunfu. Sun, J. Pignatello, 1993).

Organic Synthesis and Chemical Reactions

Research in organic synthesis often explores the reactivity and transformation of various functional groups present in compounds similar to Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. For example, studies on the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives provide valuable knowledge on chemical reactivity and potential synthetic applications (D. L. Carrington, K. Clarke, C. G. Hughes, R. M. Scrowston, 1972).

Antioxidant Capacity and Biochemical Studies

Compounds with benzothiazole and related structures have been investigated for their antioxidant capacities, demonstrating the chemical diversity and biological relevance of these molecules. For instance, ABTS radical cation-based assays used for antioxidant capacity measurement provide insights into reaction pathways and the stability of these compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

properties

IUPAC Name

ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O6S2/c1-2-29-18(26)9-24-14-5-4-12(32(22,27)28)8-16(14)31-19(24)23-17(25)10-30-15-6-3-11(20)7-13(15)21/h3-8H,2,9-10H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMIXUCNQGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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